3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C₁₃H₂₀ClNO and a molecular weight of 241.76 g/mol. It is classified as an irritant and is not intended for human or veterinary use. The compound is primarily utilized in scientific research, particularly in organic synthesis and medicinal chemistry.
The compound can be synthesized from 3,4-dimethylphenol and pyrrolidine through a series of chemical reactions that involve etherification and subsequent introduction of the pyrrolidine moiety. It is commercially available from various suppliers for research purposes.
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride falls under the category of organic compounds known as pyrrolidines, which are characterized by a five-membered ring containing one nitrogen atom. Its unique structural features, including the dimethylphenoxy group, contribute to its distinct chemical properties.
The synthesis of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride typically involves the following steps:
The reactions typically require controlled temperatures and specific solvents to optimize yields. Commonly used bases include sodium hydroxide or potassium carbonate, while solvents may include dimethylformamide or acetone.
The molecular structure of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride features a pyrrolidine ring bonded to a phenoxy group that contains two methyl substituents at the 3 and 4 positions. This configuration is crucial for its biological activity.
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly impacts the yield and purity of the product. Optimization may involve adjusting temperature, solvent polarity, and reaction time.
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride has several applications in scientific research:
The synthesis of 3-[(3,4-dimethylphenoxy)methyl]pyrrolidin relies on sequential transformations to construct the pyrrolidine core and install the aromatic ether moiety. A representative multi-step approach begins with N-protected 3-hydroxymethylpyrrolidine, where the hydroxyl group is activated via mesylation (methanesulfonyl chloride, triethylamine, dichloromethane, 0°C to RT) [1] [7]. Subsequent nucleophilic displacement with 3,4-dimethylphenol requires stringent conditions: anhydrous potassium carbonate in dimethylformamide (DMF) at 80°C for 12-18 hours, achieving 75-85% yield [1] [4]. Deprotection of the pyrrolidine nitrogen (e.g., removal of tert-butoxycarbonyl (Boc) groups) employs trifluoroacetic acid (TFA) in dichloromethane (25°C, 2h), yielding the target compound as a TFA salt [3] [6]. Alternative routes utilize 3,4-dimethylphenol alkylation with epichlorohydrin, followed by regioselective ring-opening with azide and Staudinger reduction to form the aminomethyl intermediate, which undergoes intramolecular cyclization to furnish the pyrrolidine ring [7].
Table 1: Comparative Analysis of Synthetic Routes to 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin
| Starting Material | Key Steps | Activation Agent | Coupling Conditions | Yield (%) |
|---|---|---|---|---|
| N-Boc-3-(hydroxymethyl)pyrrolidine | Mesylation → Phenolic etherification | Methanesulfonyl chloride | K₂CO₃, DMF, 80°C, 18h | 78-85 |
| 3,4-Dimethylphenol | Epichlorohydrin alkylation → Azide ring-opening → Reduction → Cyclization | NaN₃, PPh₃ | Phase-transfer catalyst, 60°C, 24h | 65-72 |
| 3-Cyanopyrrolidine | LiAlH₄ reduction → Etherification | LiAlH₄ in THF | NaH, 3,4-dimethylphenyl bromide, DMF, 70°C | 60-68 |
Ether bond formation between the pyrrolidine scaffold and 3,4-dimethylphenol is critical for structural integrity. Mitsunobu coupling employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) with 3-hydroxymethylpyrrolidine derivatives and 3,4-dimethylphenol in anhydrous THF (0°C → RT, 12h), yielding 82-88% of inverted configuration product [1] [4]. Williamson ether synthesis remains prevalent, utilizing pre-activated alkyl halides (e.g., chloromethyl or bromomethyl pyrrolidine precursors) with 3,4-dimethylphenolate anions generated in situ using sodium hydride (NaH) in DMF/THF mixtures (60-70°C, 6-10h) [4] [7]. Steric hindrance from the 3,4-dimethyl groups necessitates optimized stoichiometry (1:1.2 alkyl halide:phenolate ratio) to suppress dialkylation byproducts [1] [6]. Microwave-assisted protocols (150°C, 30 min) enhance reaction efficiency (≥90% conversion), particularly with Cs₂CO₃ as a base in acetonitrile [4].
Table 2: Etherification Methods for Phenoxy-Methyl Linkage Installation
| Method | Reagents | Solvent | Temperature/Time | Key Advantages |
|---|---|---|---|---|
| Mitsunobu | PPh₃, DEAD, 3,4-dimethylphenol | THF | 0°C → RT, 12h | Stereocontrol, high yield (82-88%) |
| Williamson (NaH) | NaH, 3,4-dimethylphenol | DMF | 60-70°C, 6-10h | Scalability, inexpensive reagents |
| Microwave Williamson | Cs₂CO₃, 3,4-dimethylphenol | CH₃CN | 150°C, 0.5h | Rapid, high conversion (≥90%), minimal side products |
Chiral resolution and asymmetric synthesis enable access to stereochemically pure 3-[(3,4-dimethylphenoxy)methyl]pyrrolidin enantiomers. Chiral pool strategies utilize L-proline as a starting material, where the carboxylic acid is reduced to hydroxymethyl (BH₃·THF complex, 0°C → reflux), followed by stereoretentive etherification [2] [6]. Asymmetric hydrogenation of prochiral 3-[(3,4-dimethylphenoxy)methylene]pyrrolidine precursors employs DuPhos-type ligands (e.g., (R,R)-Et-DuPhos) with [Rh(cod)₂]BF₄, achieving >95% ee at 50 psi H₂ pressure in methanol [2]. Enzymatic resolution using immobilized lipases (e.g., Candida antarctica Lipase B) selectively acylates the (S)-enantiomer of racemic N-Boc-3-(hydroxymethyl)pyrrolidine with vinyl acetate, leaving the (R)-enantiomer for downstream etherification [6]. The stereochemistry at C3 significantly influences bioactivity: (S)-enantiomers exhibit enhanced binding to serotonin receptors in computational models due to optimal spatial orientation of the phenoxy group [2] [5].
Systematic derivatization of 3-[(3,4-dimethylphenoxy)methyl]pyrrolidin generates analogs with tailored physicochemical and pharmacokinetic properties. Nitrogen functionalization includes:
Aromatic ring modifications focus on electrophilic substitution of the 3,4-dimethylphenoxy group:
PEGylated prodrugs incorporate multi-arm polyethylene glycol (PEG) polymers (e.g., 4-arm-PEG-COOH, MW 10kDa) via carbodiimide-mediated coupling to the pyrrolidine nitrogen, enhancing tumor accumulation in murine models [3]. Quaternary ammonium salts synthesized by alkylation with methyl iodide or benzyl bromide exhibit improved blood-brain barrier penetration in vitro [6].
Table 3: Bioactive Analogs of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidin
| Analog Structure | Synthetic Method | Key Property Modification | Potential Application |
|---|---|---|---|
| N-PEG₅₀₀₀-3-[(3,4-dimethylphenoxy)methyl]pyrrolidin | NHS-ester coupling | Enhanced solubility (log P reduced by 2.5 units) | Injectable formulations |
| N-(2-Chloroacetyl)-3-[(3,4-dimethylphenoxy)methyl]pyrrolidin | Acylation with ClCH₂COCl | Alkylating capability | Targeted covalent inhibitors |
| 3-[(5-Bromo-3,4-dimethylphenoxy)methyl]pyrrolidin | Electrophilic bromination | Suzuki cross-coupling handle | Library diversification |
| N-Benzyl-3-[(3,4-dimethylphenoxy)methyl]pyrrolidinium iodide | Quaternary ammonium formation | Improved BBB permeability (Papp > 500 nm/s) | CNS-targeted agents |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1